![molecular formula C25H30N4O8 B1647226 3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1647226.png)
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular formula of C27H34N4O8 and a molecular weight of 542.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the protection of the amino and guanidino groups of arginine. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the Z (benzyloxycarbonyl) groups protect the guanidino groups. The reaction is carried out under mild conditions using di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (CbzCl) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids such as trifluoroacetic acid (TFA) or hydrogenation.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or EDCI.
Substitution Reactions: Replacement of protective groups with other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrogenation with palladium on carbon (Pd/C).
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution: Various nucleophiles and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives, peptide chains, and substituted arginine compounds .
Wissenschaftliche Forschungsanwendungen
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Wirkmechanismus
The mechanism of action of 3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Z groups protect the amino and guanidino groups, respectively, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups are removed to yield the desired peptide or protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Arg(Z)2-OH: Another protected arginine derivative with similar protective groups.
Fmoc-Arg(Pbf)-OH: Uses the Fmoc (9-fluorenylmethyloxycarbonyl) group for protection.
Boc-Arg(Tos)-OH: Uses the Tos (tosyl) group for protection.
Uniqueness
3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific combination of Boc and Z protective groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .
Eigenschaften
Molekularformel |
C25H30N4O8 |
|---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33) |
InChI-Schlüssel |
VBPMOUQILDHBKO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


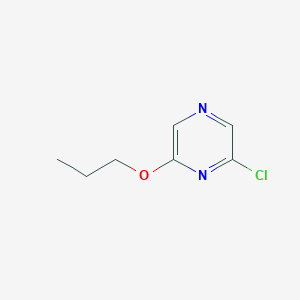
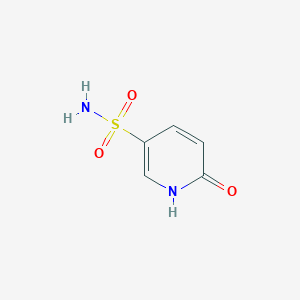
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)
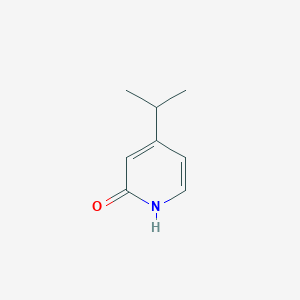
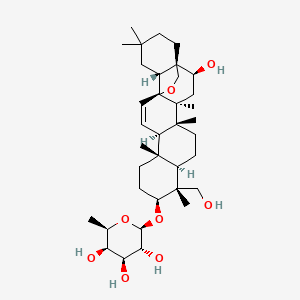

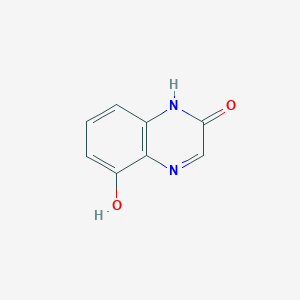
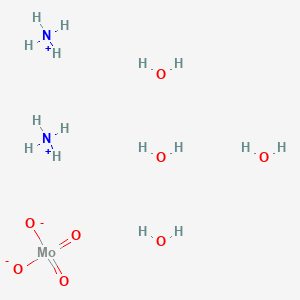
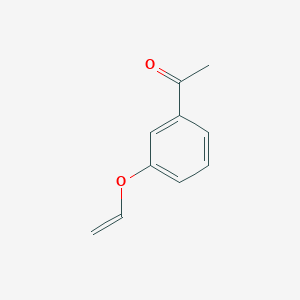
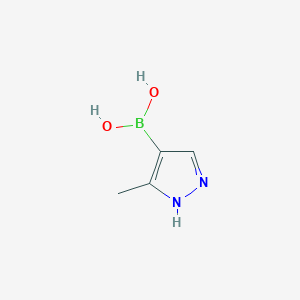
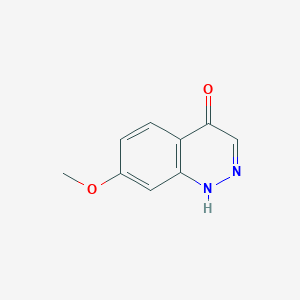
![2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1647202.png)
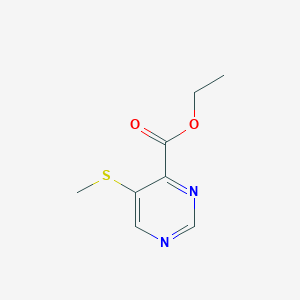
![2-(Methylthio)benzo[d]thiazol-5-ol](/img/structure/B1647219.png)
